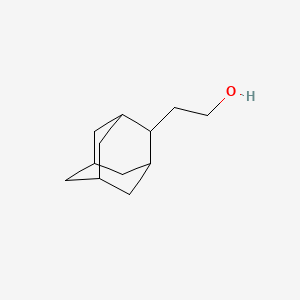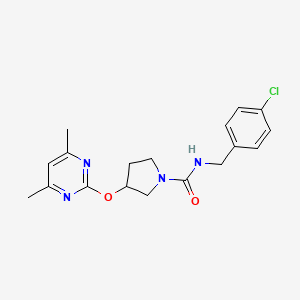
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to "N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide" often involves multi-component reactions, utilizing bases such as triethylamine and solvents like water at room temperature. These processes yield compounds that are then characterized through techniques like FT-IR, NMR, and X-ray diffraction, indicating a comprehensive approach to synthesis and characterization (Jayarajan et al., 2019).
Molecular Structure Analysis
X-ray diffraction plays a pivotal role in determining the crystal structure of these compounds, highlighting the significance of hydrogen bonding in their solid-state packing. Computational methods, including DFT calculations, are used to compare and validate the experimental data, providing insights into the molecular geometry and electronic structure (Zhou et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinyl and pyrrolidine derivatives is explored through their interactions with other molecules, including their ability to undergo various chemical transformations. These studies often assess the compounds' potential biological activities, such as their inhibitory effects on certain cellular processes or enzymes (Kambappa et al., 2017).
Physical Properties Analysis
Investigations into the physical properties of these compounds, including solubility, thermal stability, and crystallinity, are crucial for understanding their behavior under different conditions. Techniques like thermal gravimetric analysis and differential thermal analysis provide valuable data on the thermal properties and degradation patterns of these materials (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of these compounds are closely examined through their reactivity, including their potential for forming hydrogen bonds and engaging in various organic reactions. The study of these properties is essential for designing new materials and drugs with desired functionalities and bioactivities (Reddy et al., 2006).
Applications De Recherche Scientifique
Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones, including compounds related to N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, have been synthesized and evaluated for their antidepressant and nootropic activities. These compounds demonstrated significant antidepressant and nootropic activities, highlighting the 2-azetidinone skeleton's potential as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Catalysis in Chemical Synthesis : This compound was used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Antimicrobial Activities : Compounds synthesized from related structures have been tested for their antimicrobial activities, indicating the potential of such compounds in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Fluorescence Binding Studies : Novel compounds containing the pyrimidin-2-yl moiety, closely related to the specified chemical, have been synthesized and their interactions with bovine serum albumin were studied through fluorescence and UV–vis spectral studies. This indicates potential applications in biological studies and drug design (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Cytotoxic Heterocyclic Compounds : Diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives have been prepared using similar structures. These compounds have been evaluated for their in vitro cytotoxic activity against cancer cell lines, suggesting potential in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Brain Edema Inhibitors : Derivatives of N-(4,6-dimethylpyridin-2-yl) have been synthesized and evaluated for their activity against peripheral and brain edema, demonstrating potential as brain edema inhibitors (Robert et al., 1995).
Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnagenone and khellinone, containing pyrimidin-4-yl moiety, were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed promising activity in this domain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity : Related compounds have been synthesized and evaluated for their anticonvulsant activity, indicating the potential for development as anticonvulsant agents (Arora & Knaus, 1999).
Antiarrhythmic Agents : N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, related to the queried compound, were synthesized and found to be active against aconitine-induced arrhythmia, suggesting applications in the development of antiarrhythmic drugs (Hankovszky, Hideg, Bódi, & Frank, 1986).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWHEGASUSIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
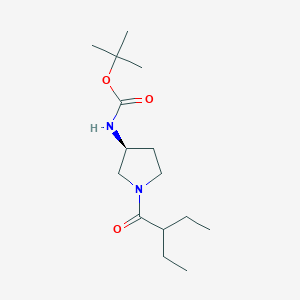
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
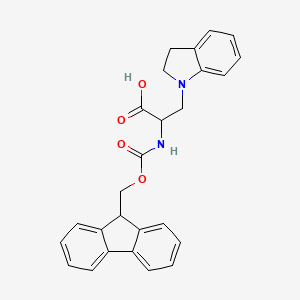
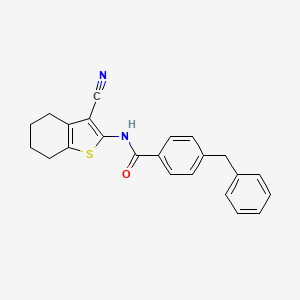

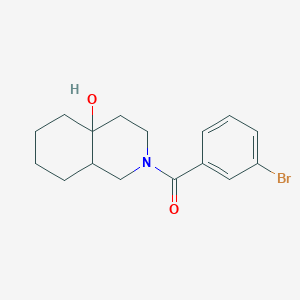
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
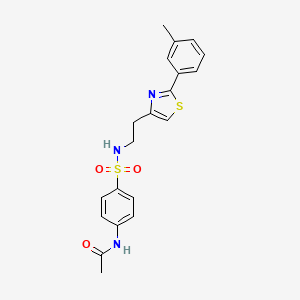
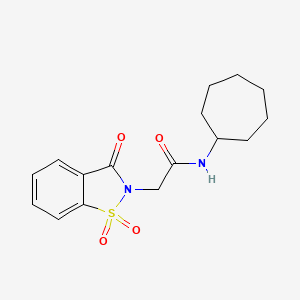
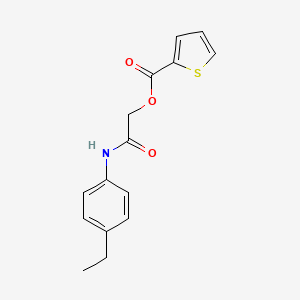
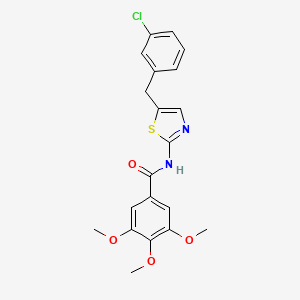
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
